N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide
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Overview
Description
N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide, also known as N-Methyl-4-phenylbutyramide (MPBA), is an organic compound that has been widely studied for its various applications in scientific research, drug development, and other areas. MPBA is a colorless, odorless, and water-soluble compound with a molecular weight of 151.21 g/mol. The compound has a melting point of 127-128°C and a boiling point of 271-272°C. It is a derivative of the amino acid phenylalanine, and is also a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA).
Scientific Research Applications
MPBA has a variety of applications in scientific research, such as in the study of enzyme inhibition, protein-protein interactions, and drug development. The compound has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the interaction between proteins and small molecules, as well as to develop novel drugs.
Mechanism of Action
MPBA acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. When MPBA binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in an increase in the amount of acetylcholine in the brain. This leads to an increase in the activity of the neurotransmitter, resulting in an increase in the transmission of signals between nerve cells.
Biochemical and Physiological Effects
The effects of MPBA on biochemical and physiological processes are not yet fully understood. However, studies have shown that the compound has an inhibitory effect on the enzyme acetylcholinesterase (AChE), resulting in an increase in the amount of the neurotransmitter acetylcholine in the brain. This can lead to an increase in the activity of the neurotransmitter, resulting in an increase in the transmission of signals between nerve cells. Additionally, studies have also shown that MPBA can act as an agonist of the GABA receptor, which is involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
The advantages of using MPBA for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is water-soluble and non-toxic, making it safe to use in experiments. However, the compound is not very stable and has a low melting point, meaning it must be stored and handled carefully in order to maintain its efficacy. Additionally, the compound has a low solubility in organic solvents, making it difficult to use in certain types of experiments.
Future Directions
Future research on MPBA could focus on the development of new synthesis methods, the exploration of its potential therapeutic applications, and the further elucidation of its biochemical and physiological effects. Additionally, further research could be done to investigate the potential toxicity of the compound and its interaction with other compounds. Additionally, further research could be done to study the effects of MPBA on the immune system and its potential as an anti-inflammatory agent. Finally, further research could be done to investigate the potential of MPBA as an inhibitor of other enzymes, such as those involved in the metabolism of drugs.
Synthesis Methods
MPBA can be synthesized through a variety of methods, including the condensation of phenylbutyric acid with N-methyl-4-chlorobenzenesulfonamide, the condensation of N-methyl-4-chlorobenzenesulfonamide with phenylbutyric acid, and the condensation of N-methyl-4-chlorobenzenesulfonamide and phenylacetic acid. The most commonly used method is the condensation of phenylbutyric acid and N-methyl-4-chlorobenzenesulfonamide. This method involves the reaction of the two compounds in the presence of an appropriate catalyst to form MPBA.
properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-20-19(23)14-16-10-12-17(13-11-16)21-18(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEINWGGNSSGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide |
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